molecular formula C22H32N2O3 B4048825 1-(4-tert-butylbenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-(4-tert-butylbenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No.: B4048825
M. Wt: 372.5 g/mol
InChI Key: BNPZKLKDLPCIAM-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H32N2O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.24129289 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

Compounds with structural features similar to 1-(4-tert-butylbenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide often find utility in the synthesis of pharmacologically active molecules. For example, tert-butanesulfinamide and its derivatives are known for their roles in the synthesis of N-heterocycles, which are crucial in medicinal chemistry for creating drugs with diverse therapeutic effects (Philip et al., 2020). These methodologies provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds.

Biological Activity and Drug Design

The presence of piperidine and furanyl groups in molecules often indicates potential for central nervous system (CNS) activity. Research has identified functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity (Saganuwan, 2017). Compounds containing these functional groups may exhibit effects ranging from depression to convulsion, providing a basis for the development of new CNS drugs.

Environmental and Toxicological Studies

While the direct environmental impact and toxicological profile of this compound may not be documented, related compounds have been studied for their environmental persistence and potential toxic effects. For instance, synthetic phenolic antioxidants (SPAs), including butylated compounds, have been reviewed for their environmental occurrence, human exposure, and toxicity, highlighting the need for understanding the environmental behaviors and toxic effects of such compounds (Liu & Mabury, 2020).

Properties

IUPAC Name

1-(4-tert-butylbenzoyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-22(2,3)18-8-6-17(7-9-18)21(26)24-12-10-16(11-13-24)20(25)23-15-19-5-4-14-27-19/h6-9,16,19H,4-5,10-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPZKLKDLPCIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.